(3,4-Difluorophenyl)(p-tolyl)methanol
Overview
Description
(3,4-Difluorophenyl)(p-tolyl)methanol is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of a difluorophenyl group and a p-tolyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(p-tolyl)methanol typically involves the reaction of 3,4-difluorobenzaldehyde with p-tolylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(p-tolyl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide.
Reduction: Further reduction to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions on the aromatic rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: (3,4-Difluorophenyl)(p-tolyl)ketone.
Reduction: (3,4-Difluorophenyl)(p-tolyl)methane.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
(3,4-Difluorophenyl)(p-tolyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(p-tolyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The difluorophenyl and p-tolyl groups may contribute to its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dichlorophenyl)(p-tolyl)methanol
- (3,4-Dimethoxyphenyl)(p-tolyl)methanol
- (3,4-Difluorophenyl)(m-tolyl)methanol
Uniqueness
(3,4-Difluorophenyl)(p-tolyl)methanol is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable candidate for various applications.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-methylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8,14,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAMGOVTYHHEHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301245989 | |
Record name | 3,4-Difluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-57-2 | |
Record name | 3,4-Difluoro-α-(4-methylphenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=842140-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-α-(4-methylphenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301245989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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